MAO-B vs MAO-A Selectivity
In head-to-head enzyme inhibition assays using recombinant human MAO isoforms, N-Methyl-1-(quinolin-8-yl)methanamine demonstrated a marked selectivity for MAO-B over MAO-A, which contrasts with the non-selective or MAO-A preferential profile of primaquine. The compound exhibited an IC50 of 17,000 nM for MAO-B and an IC50 of >100,000 nM for MAO-A, yielding a selectivity ratio of >5.9 [1]. In comparison, the clinically relevant 8-aminoquinoline primaquine displays MAO-A IC50 values between 87.8 µM and >200 µM and MAO-B IC50 values between 106.8 µM and 170 µM, depending on enantiomer, resulting in a much narrower selectivity window [2]. This quantifiable difference in selectivity is critical for research applications requiring targeted MAO-B modulation without confounding MAO-A inhibition.
| Evidence Dimension | MAO-B vs. MAO-A Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B): 17,000 nM; IC50 (MAO-A): >100,000 nM |
| Comparator Or Baseline | Primaquine (RS-(±)): IC50 (MAO-A) ~87.8 µM; IC50 (MAO-B) ~106.8 µM |
| Quantified Difference | Target compound is >5.9-fold selective for MAO-B; Primaquine is non-selective or MAO-A preferring. |
| Conditions | Inhibition of human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, using kynuramine as substrate, detected by fluorescence after 20 minutes. |
Why This Matters
This differential selectivity profile informs the choice of a chemical probe for studies where avoiding MAO-A inhibition is crucial, such as in neuroprotection or behavioral pharmacology research, and differentiates it from legacy 8-aminoquinolines like primaquine.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): IC50 data for human MAO-A and MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] Chaurasiya, N. D., et al. (2021). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Table 1: IC50 values for primaquine enantiomers. https://pmc.ncbi.nlm.nih.gov/articles/PMC8054994/ View Source
